L-Fructosa

Descripción general

Descripción

L-Fructose, also known as levulose, is a naturally occurring ketohexose monosaccharide. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. L-Fructose is known for its sweet taste and is commonly found in fruits, honey, and root vegetables. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion .

Aplicaciones Científicas De Investigación

L-Fructose has numerous applications in scientific research:

Chemistry: Used as a substrate in studies exploring carbohydrate metabolism and its regulatory mechanisms.

Medicine: Studied for its potential therapeutic effects in managing metabolic disorders and as a component in intravenous feeding solutions.

Industry: Utilized in the food industry as a sweetener and in the production of high-fructose corn syrup

Mecanismo De Acción

Target of Action

L-Fructose, a natural sugar found in many fruits, primarily targets the liver, where it is metabolized . It also interacts with the gut microbiota, influencing its composition and activity .

Mode of Action

Upon ingestion, L-Fructose is rapidly absorbed in the small intestine and transported to the liver . In the liver, it is phosphorylated by fructokinase to fructose-1-phosphate . This molecule is then further metabolized into glyceraldehyde and dihydroxyacetone phosphate . These metabolites can enter glycolysis, the biochemical pathway for glucose metabolism .

In the colon, L-Fructose can be fermented by the microbiota, acting as a selective modulator of bacterial growth . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of potentially harmful bacteria .

Biochemical Pathways

L-Fructose is involved in several biochemical pathways. It is metabolized in the liver through the fructose metabolic pathway, which is separate from glucose metabolism . The end products of this pathway can enter glycolysis, leading to the production of ATP, the body’s main energy currency .

In addition, L-Fructose influences the gut microbiota, affecting the fermentation pathways of these bacteria . This can lead to the production of short-chain fatty acids, which have various beneficial effects on gut health .

Pharmacokinetics

L-Fructose is rapidly absorbed in the small intestine and transported to the liver for metabolism . The pharmacokinetics of L-Fructose can be influenced by factors such as the dose and administration protocol .

Result of Action

The metabolism of L-Fructose in the liver can lead to the production of ATP, providing energy for the body . Its fermentation in the colon can result in the production of short-chain fatty acids, which can lower the pH of the colon and act as an osmotic laxative . It also modulates the growth of gut bacteria, promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .

Action Environment

The action of L-Fructose can be influenced by various environmental factors. For example, the composition of the diet can affect the absorption and metabolism of L-Fructose . High intake of L-Fructose, especially in the form of added sugars, has been linked to metabolic diseases . The gut microbiota composition, which can be influenced by factors such as diet and antibiotic use, can also affect the fermentation of L-Fructose in the colon .

Análisis Bioquímico

Biochemical Properties

L-Fructose participates in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is involved in sugar metabolism and transport processes, which function differentially among species . The understanding of these processes is crucial for uncovering important players in physiologically relevant processes .

Cellular Effects

L-Fructose influences cell function in multiple ways. It is crucial for maintaining cellular turgor and promoting cell expansion . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The effects of L-Fructose on these cellular processes can vary depending on the cell type and the environmental conditions.

Molecular Mechanism

At the molecular level, L-Fructose exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. It can also affect enzyme activity, either inhibiting or activating certain enzymes involved in metabolic processes . Furthermore, L-Fructose can induce changes in gene expression, thereby influencing cellular function .

Metabolic Pathways

L-Fructose is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the role of L-Fructose in metabolism.

Transport and Distribution

L-Fructose is transported and distributed within cells and tissues through specific transporters and binding proteins . It can influence its own localization and accumulation within cells, which can in turn affect its activity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Fructose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of glucose using glucose isomerase to produce fructose. Another method includes the use of solid base catalysts such as potassium fluoride on iron oxide-graphene nanocomposites .

Industrial Production Methods: Industrially, L-Fructose is often produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose, which is then isomerized to fructose using glucose isomerase. This process is widely used in the production of high-fructose corn syrup, which contains a mixture of glucose and fructose .

Análisis De Reacciones Químicas

Types of Reactions: L-Fructose undergoes various chemical reactions, including:

Oxidation: L-Fructose can be oxidized to produce hydroxymethylfurfural (HMF) under acidic conditions.

Reduction: It can be reduced to produce sugar alcohols such as sorbitol.

Substitution: L-Fructose can participate in substitution reactions, particularly in the formation of glycosidic bonds.

Common Reagents and Conditions:

Oxidation: Acidic catalysts such as sulfuric acid are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst like nickel.

Substitution: Enzymes like fructosyltransferase are used for glycosidic bond formation.

Major Products:

Hydroxymethylfurfural (HMF): Formed from the dehydration of fructose.

Sorbitol: Produced from the reduction of fructose.

Fructooligosaccharides: Formed through enzymatic reactions involving fructosyltransferase

Comparación Con Compuestos Similares

- D-Glucose

- D-Galactose

- Sucrose

- High-Fructose Corn Syrup (HFCS) .

L-Fructose’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.

Propiedades

IUPAC Name |

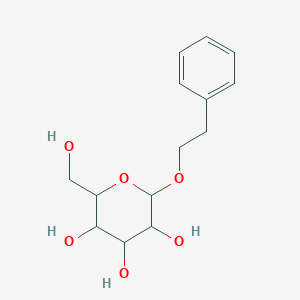

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-FUTKDDECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420083 | |

| Record name | L-(+)-Fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-48-9 | |

| Record name | L-Fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7776-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8X2IF6RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

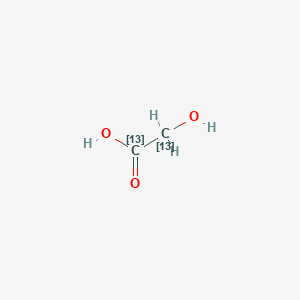

A: L-Fructose shares the same molecular formula as D-fructose, which is C6H12O6, giving it a molecular weight of 180.16 g/mol. []

A: L-Fructose crystallizes as β-pyranose with a 5C2 conformation. []

A: D-fructose and L-fructose are mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional structures are non-superimposable, making them chiral molecules. [, ]

A: Studies in rats suggest that L-fructose, unlike L-glucose, can contribute to whole-body energy metabolism, likely via fermentation by gut microorganisms. This results in a lower, but still significant, energy yield compared to D-fructose. [, ]

A: Research using INS-1 rat insulinoma cells indicates that chronic exposure to L-fructose, unlike D-fructose, did not negatively affect insulin gene expression or induce apoptosis, suggesting it may not have the same potentially detrimental effects on pancreatic β-cells as its D-enantiomer. []

A: Yes, L-fructose has been shown to inhibit the antimicrobial activity of the bovine lactoperoxidase system, possibly by reducing lactoperoxidase's catalytic activity through non-competitive inhibition. []

A: Yes, a strain of Aureobasidium pullulans (LP23) was isolated and found to effectively convert L-fructose to L-sorbitol. []

A: L-Fructose can be synthesized from L-mannose using L-rhamnose isomerase (L-RI). [] It can also be prepared through a carbonyl translocation method starting from D-glucose in five steps with a 55% overall yield. [] Additionally, a one-pot synthesis of L-fructose has been developed using L-rhamnulose 1-phosphate aldolase (RhaD) with racemic glyceraldehyde and dihydroxyacetone in the presence of borate buffer. []

A: Yes, studies have shown that the addition of L-fructose to achiral 3-mercaptophenylboronic acid (3-MPB) protected silver and gold nanoclusters induces a significant chiroptical response in the metal-based electronic transitions, suggesting the formation of optically active boronate esters on the surface of the nanoparticles. [, ]

A: Yes, L-fructose has been used as a template in the synthesis of macroporous polymers containing chiral cavities for the enantioselective separation of racemic D,L-fructose and its derivatives. [] It can also be used to generate helically aligned nanopores in honeycomb-like carbon walls through a cylindrical self-assembly process with polystyrene nanoparticles followed by carbonization. []

A: Research suggests that L-fructose may influence the attachment of the fish pathogen Photobacterium damselae subsp. piscicida to fish cells. [] Additionally, L-fructose weakly inhibited the agglutination of Beijerinckia to cotton leaf extracts, suggesting a possible role in bacterial-plant interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.